6-((4-(Dimethylamino)phenyl)methylene)thiazolo(2,3-c)-1,2,4-triazol-5(6H)-one
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Overview
Description
6-((4-(Dimethylamino)phenyl)methylene)thiazolo(2,3-c)-1,2,4-triazol-5(6H)-one is a complex organic compound that belongs to the class of thiazolo-triazoles. This compound is characterized by its unique structure, which includes a thiazole ring fused to a triazole ring, and a dimethylamino group attached to a phenyl ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-(Dimethylamino)phenyl)methylene)thiazolo(2,3-c)-1,2,4-triazol-5(6H)-one typically involves a multi-step process. One common method includes the condensation reaction between a thiazole derivative and a triazole derivative. The reaction conditions often require the use of a catalyst, such as copper chloride dihydrate (CuCl2·2H2O), and a solvent like water . The reaction proceeds through the formation of C-N and C-S bonds, resulting in the desired thiazolo-triazole structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-((4-(Dimethylamino)phenyl)methylene)thiazolo(2,3-c)-1,2,4-triazol-5(6H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-((4-(Dimethylamino)phenyl)methylene)thiazolo(2,3-c)-1,2,4-triazol-5(6H)-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as photocatalysts and sensors
Mechanism of Action
The mechanism of action of 6-((4-(Dimethylamino)phenyl)methylene)thiazolo(2,3-c)-1,2,4-triazol-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzo[4,5]thiazolo[2,3-c][1,2,4]triazoles: These compounds share a similar core structure but differ in the substituents attached to the rings.
Thiadiazole-based covalent triazine frameworks: These compounds have a similar triazine ring structure but differ in their overall framework and functional groups.
Uniqueness
6-((4-(Dimethylamino)phenyl)methylene)thiazolo(2,3-c)-1,2,4-triazol-5(6H)-one is unique due to the presence of the dimethylamino group and the specific arrangement of the thiazole and triazole rings. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
95356-75-5 |
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Molecular Formula |
C13H12N4OS |
Molecular Weight |
272.33 g/mol |
IUPAC Name |
(6E)-6-[[4-(dimethylamino)phenyl]methylidene]-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one |
InChI |
InChI=1S/C13H12N4OS/c1-16(2)10-5-3-9(4-6-10)7-11-12(18)17-8-14-15-13(17)19-11/h3-8H,1-2H3/b11-7+ |
InChI Key |
KYQFCTZOYUNKMC-YRNVUSSQSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N3C=NN=C3S2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N3C=NN=C3S2 |
Origin of Product |
United States |
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